molecular formula C6H6N4 B12971045 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine CAS No. 27582-19-0

7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine

Cat. No.: B12971045
CAS No.: 27582-19-0
M. Wt: 134.14 g/mol
InChI Key: VWEXTMKTSLGGEL-UHFFFAOYSA-N
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Description

7-Methyl-3H-(1,2,3)triazolo[4,5-b]pyridine is a nitrogen-rich heterocyclic compound characterized by a fused triazole and pyridine ring system with a methyl substituent at the 7-position. Its molecular formula is C₆H₆N₄ (extrapolated from the unsubstituted parent compound C₅H₄N₄ in ). This compound belongs to the broader class of triazolopyridines, which are notable for their diverse pharmacological activities, including anti-inflammatory, hypoglycemic, and antiviral properties .

Triazolopyridines derive their bioactivity from their ability to mimic purine bases, enabling interactions with enzymes and receptors.

Properties

IUPAC Name

7-methyl-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-2-3-7-6-5(4)8-10-9-6/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEXTMKTSLGGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=NNN=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181981
Record name 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27582-19-0
Record name 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027582190
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Record name NSC370393
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370393
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Record name 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FX4AMZ7I4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization with sodium azide to yield the desired triazolopyridine compound.

Industrial Production Methods

In an industrial setting, the production of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazolopyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures and participate in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of triazolopyridines are highly dependent on substituent type and position. Key comparisons include:

Table 1: Substituent Effects on Triazolopyridine Derivatives
Compound Name Substituent(s) Key Properties/Activities Reference
7-Methyl-3H-triazolo[4,5-b]pyridine Methyl at C-7 Hypothesized improved metabolic stability; potential antiviral/anticancer activity
7-Chloro-3H-triazolo[4,5-b]pyridine Chlorine at C-7 Enhanced electrophilicity; possible increased reactivity in cross-coupling reactions
3H-Triazolo[4,5-c]pyridine Triazole fused at C4,C5 Distinct electronic profile; weaker binding to HSV-1 glycoprotein D compared to [4,5-b]
Triazolo[4,5-h][1,6]naphthyridine Extended naphthyridine core Lower binding affinity to viral targets (e.g., HSV-1 gD) compared to triazolopyridines

Key Observations :

  • Substituent Position : The 7-methyl group in triazolo[4,5-b]pyridine may reduce steric hindrance compared to bulkier substituents (e.g., 3,4,5-trimethoxyphenyl), which were shown to diminish binding to HSV-1 glycoprotein D .
  • Ring Fusion : Triazolo[4,5-b]pyridine derivatives exhibit superior target affinity (e.g., antiviral activity) compared to triazolo-naphthyridines, likely due to reduced conformational flexibility .

Critical Comparison :

  • Chlorinated analogs (e.g., 7-chloro derivatives) require harsher conditions (e.g., POCl₃) for introduction of halogens, whereas methyl groups can be incorporated via milder methylene compound reactions .
Antiviral Activity:
  • Triazolo[4,5-b]pyridines show promise as HSV-1 inhibitors by targeting glycoprotein D (gD). Derivatives with p-hydroxymethylphenyl groups at C-6 exhibit enhanced binding (G-scores: −8.5 to −9.0) compared to naphthyridine-based analogs (G-scores: −7.0 to −7.5) .
Anticancer and Antiproliferative Effects:
  • Triazolopyridines substituted with methyl groups (e.g., 5-methyl-1H-benzotriazole) demonstrate moderate antiproliferative activity against cancer cell lines. However, steric bulk from substituents like chlorine can reduce efficacy .
Neuropharmacology:
  • While [1,2,4]triazolo[4,3-a]pyridines (e.g., Trazodone) are established antidepressants, [1,2,3]triazolo[4,5-b]pyridines remain understudied in this context. Methylation at C-7 could modulate serotonin receptor interactions .

Biological Activity

7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available data on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is C7H7N5C_7H_7N_5. Its structure features a triazole ring fused with a pyridine ring and a methyl group at the 7-position. This specific arrangement influences its electronic properties and biological interactions.

Research indicates that 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine primarily acts as an inhibitor of several key kinases involved in cancer progression:

  • c-Met : This receptor tyrosine kinase is implicated in cell proliferation and survival. Overactivation of c-Met is linked to various cancers.
  • VEGFR2 : The vascular endothelial growth factor receptor 2 is crucial for angiogenesis. Inhibition of VEGFR2 can prevent tumor vascularization.

Antitumor Activity

Studies have shown that derivatives of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MDA-MB-231 Breast Cancer Cells : Treatment with this compound resulted in decreased cell viability and increased apoptosis rates.

Antimicrobial Properties

The compound also demonstrates potential antimicrobial activity. Research highlights its efficacy against certain bacterial strains, suggesting its application in treating infections.

Data Tables

Compound Name Structure Type Key Features Biological Activity
7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridineTriazolopyridineMethyl substitution at position 7Inhibits c-Met and VEGFR2; induces apoptosis in cancer cells
Derivative A (e.g., 7-Nitro variant)TriazolopyridineNitro group at position 7Varies significantly in biological activity
Derivative B (e.g., Thieno[2,3-b]pyridine)ThienopyridineDifferent fusion patternDifferent activity profile compared to triazolo variant

Cytotoxicity in Cancer Cells

A study focusing on the cytotoxic effects of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine on the MDA-MB-231 breast cancer cell line demonstrated a notable decrease in cell viability. The compound was shown to induce apoptosis through the activation of intrinsic pathways.

Antimicrobial Activity

Another research effort investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antibiotic agent.

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